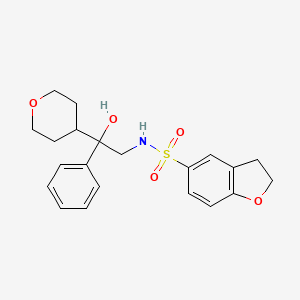

![molecular formula C17H17N3O B2582115 5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile CAS No. 306979-97-5](/img/structure/B2582115.png)

5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile (5-Acetyl-2-[BMA]-6-MN) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of nicotinonitrile, which is an important precursor for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antipsychotics. 5-Acetyl-2-[BMA]-6-MN has been studied extensively for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450, as well as for its ability to modulate the activity of various metabolic pathways.

Applications De Recherche Scientifique

Medicinal Chemistry: Antiviral and Anti-inflammatory Applications

This compound has been noted for its potential in medicinal chemistry, particularly due to the biological activities of its indole derivatives. Indole structures are known for their antiviral and anti-inflammatory properties, which make them valuable in the development of new therapeutic agents . The compound’s ability to bind with high affinity to multiple receptors can be leveraged to create novel drug molecules with enhanced efficacy against various diseases.

Organic Synthesis: Benzylic Amination

In organic synthesis, the benzylic position of this compound can be utilized for amination reactions. This is particularly useful in the synthesis of complex molecules where the introduction of an amino group at the benzylic position can significantly alter the chemical properties and reactivity of the molecule .

Industrial Applications: Bulk Custom Synthesis

The compound’s versatile nature makes it suitable for bulk custom synthesis in industrial applications. It can serve as a precursor or intermediate in the manufacturing of various chemicals that require specific structural features provided by the benzyl(methyl)amino group .

Analytical Chemistry: Spectroscopic Analysis

In analytical chemistry, the compound can be used for spectroscopic analysis due to its distinct chemical structure. Its molecular weight and formula allow for precise measurements and identification in complex mixtures, aiding in the qualitative and quantitative analysis of substances .

Biochemistry Research: Pharmacological Activity

Biochemistry research can benefit from the compound’s diverse pharmacological activities. Its indole derivatives are of wide interest due to their broad-spectrum biological activities, which include antiviral, antimicrobial, and anticancer properties. This makes it a valuable compound for biochemical assays and drug discovery .

Pharmaceutical Development: Drug Design

The compound’s structural features make it a candidate for drug design in pharmaceutical development. Its ability to interact with various biological targets can be exploited to design drugs with specific actions, such as enzyme inhibition or receptor modulation, which are crucial in treating diseases .

Propriétés

IUPAC Name |

5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-16(13(2)21)9-15(10-18)17(19-12)20(3)11-14-7-5-4-6-8-14/h4-9H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTWKOOVWKWJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/no-structure.png)

![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)

![N-(4-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2582039.png)

![7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2582044.png)

![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2582054.png)